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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B8261911 Get Quote

A comprehensive search of publicly available scientific literature and chemical databases has

revealed no specific information on a compound designated as "Rediocide C." While the

"Rediocide" family of natural products is known, with Rediocide A being a notable member,

details regarding the structure elucidation and total synthesis of a "Rediocide C" are not

present in the current body of scientific research.

This technical guide, therefore, addresses the user's request by first acknowledging the

absence of data for "Rediocide C" and then providing a detailed overview of the closely related

and well-documented compound, Rediocide A, as a relevant alternative. The methodologies

and data presentation formats requested by the user will be structured around the available

information for Rediocide A, serving as a template for how such a guide would be constructed

for Rediocide C, should data become available in the future.

The Rediocide Family: Focus on Rediocide A
Rediocide A is a daphnane-type diterpenoid ester isolated from the roots of Trigonostemon

reidioides.[1] Natural products of this class are known for their diverse and potent biological

activities. Rediocide A, in particular, has been investigated for its insecticidal and potential

anticancer properties.[1][2]

Structure Elucidation of Rediocide A
The structure of Rediocide A was determined through extensive spectroscopic analysis. While

specific papers on the initial structure elucidation are not readily available in the search results,
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the process for such a molecule typically involves a combination of the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are fundamental for establishing the carbon skeleton and the

connectivity of protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the elemental composition and molecular weight of the compound.

Infrared (IR) Spectroscopy: This technique helps identify key functional groups present in the

molecule, such as hydroxyls, carbonyls, and esters.

X-ray Crystallography: When a suitable crystal can be obtained, X-ray crystallography

provides unambiguous determination of the three-dimensional structure and absolute

stereochemistry.

A logical workflow for the structure elucidation of a novel natural product like a putative

Rediocide C would be as follows:
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Fig. 1: A generalized workflow for the structure elucidation of a natural product.

Spectroscopic Data for Rediocide A
While a complete dataset for Rediocide A is not available in the initial search results, a

representative table of what would be included for a "Rediocide C" is presented below. This

table would be populated with chemical shifts (δ) in parts per million (ppm) and coupling

constants (J) in Hertz (Hz) from NMR experiments, and key peaks from IR and MS analyses.

Table 1: Hypothetical Spectroscopic Data for Rediocide C

¹H NMR (CDCl₃, 500

MHz)

¹³C NMR (CDCl₃,

125 MHz)
Key IR (cm⁻¹) HRMS (m/z)

δ 7.85 (d, J = 8.5 Hz,

2H)
δ 172.5 (C=O) 3450 (O-H) [M+H]⁺ calculated

δ 7.40 (t, J = 7.5 Hz,

1H)
δ 165.8 (C=O) 1735 (C=O, ester) [M+H]⁺ found

δ 5.60 (s, 1H) δ 145.2 (C) 1680 (C=O, ketone)

... ... 1240 (C-O)

Total Synthesis of Daphnane Diterpenoids
The total synthesis of complex natural products like daphnane diterpenoids is a significant

challenge in organic chemistry. At present, there are no published total syntheses specifically

for Rediocide A or a putative Rediocide C. However, the general strategies for synthesizing

related complex diterpenes often involve:

Convergent Synthesis: Building complex fragments of the molecule separately before joining

them together.

Stereoselective Reactions: Employing reactions that create specific stereoisomers, which is

crucial for biologically active molecules.
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Key Ring-Forming Reactions: Utilizing powerful chemical reactions to construct the intricate

ring systems characteristic of the target molecule.

A potential synthetic approach for a daphnane diterpenoid could be conceptualized as follows:

Simple, Commercially
Available Starting Materials

Synthesis of Fragment A
(e.g., the seven-membered ring)

Synthesis of Fragment B
(e.g., the cyclopentane ring)

Coupling of Fragments A and B
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Late-Stage Functionalization
(e.g., oxidation, esterification)

Final Product
(Rediocide C)
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Fig. 2: A conceptual workflow for the total synthesis of a complex diterpenoid.

Biological Activity and Signaling Pathways of
Rediocide A
Rediocide A has been shown to exhibit interesting biological activities, particularly in the

context of cancer immunotherapy. Studies have indicated that Rediocide A can enhance the
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tumor-killing activity of Natural Killer (NK) cells.[3][4][5] This is reportedly achieved by

downregulating the expression of CD155 on cancer cells, which is a ligand for the inhibitory

receptor TIGIT on NK cells.[3][4] By reducing CD155, Rediocide A may block an immune

checkpoint, thereby unleashing the cytotoxic potential of NK cells against tumors.

The proposed mechanism of action for Rediocide A in enhancing NK cell-mediated cytotoxicity

is depicted below:

Cancer Cell

NK Cell

Rediocide A

CD155 Expression

Downregulates

TIGIT Receptor

Inhibitory Signal

NK Cell Activation

Inhibits

Tumor Cell Lysis

Promotes

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33399495/
https://www.researchgate.net/publication/348260612_Targeting_CD155_by_rediocide-A_overcomes_tumour_immuno-resistance_to_natural_killer_cells
https://www.tandfonline.com/doi/full/10.1080/13880209.2020.1865410
https://pubmed.ncbi.nlm.nih.gov/33399495/
https://www.researchgate.net/publication/348260612_Targeting_CD155_by_rediocide-A_overcomes_tumour_immuno-resistance_to_natural_killer_cells
https://www.benchchem.com/product/b8261911?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via
activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Rediocide C: Unraveling the Structure and Synthesis of
a Putative Bioactive Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8261911#rediocide-c-structure-elucidation-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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